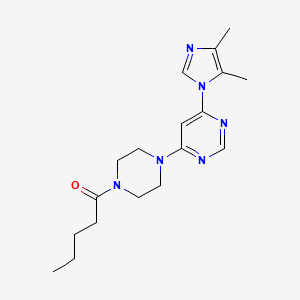
2,4-diamino-6-(2-phenylethyl)-3,5-pyridinedicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-diamino-6-(2-phenylethyl)-3,5-pyridinedicarbonitrile is a complex heterocyclic compound that has been the subject of various studies due to its intriguing chemical structure and potential applications in different fields.
Synthesis Analysis
The synthesis of similar pyridinedicarbonitriles involves alkylation reactions, as seen in the synthesis of pyrrolo[2,3-c]2,7-naphthyridine derivatives from 2-amino-4-cyanomethyl-6-dialkylamino-3,5-pyridinedicarbonitriles (Tverdokhlebov et al., 2004).
Molecular Structure Analysis
The molecular structure of related compounds like 2,6-bis[4-(3,4-dicarboxyphenoxy)benzoyl]pyridine dianhydride, synthesized from the nitro displacement of 4-nitrophthalonitrile, can be investigated through X-ray crystallography and other spectral studies (Wang et al., 2006).
Chemical Reactions and Properties
Chemical reactions of similar compounds, such as the reaction of phenylmalononitrile with hydrazine to produce 3,5-diamino-4-phenylpyrazole and its derivatives, offer insight into the reactive nature and chemical properties of pyridinedicarbonitriles (Zvilichovsky & David, 1983).
Physical Properties Analysis
The physical properties like solubility, thermal stability, and glass transition temperatures of related polyimides derived from pyridine-containing dianhydrides and aromatic diamines can be referenced for understanding the physical behavior of such compounds (Zhang et al., 2005).
Chemical Properties Analysis
For chemical properties, the synthesis and study of compounds like 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines can shed light on the reactivity and potential applications of pyridinedicarbonitriles in various chemical reactions and their interactions with other compounds (Gangjee et al., 1997).
科学的研究の応用
Synthesis and Reactivity
2,4-Diamino-6-(2-phenylethyl)-3,5-pyridinedicarbonitrile is a compound of interest in the field of organic chemistry, particularly in the synthesis of novel organic compounds. A practical synthesis method for related compounds, such as 2-fluoro-4-bromobiphenyl, which is key in the manufacture of non-steroidal anti-inflammatory and analgesic materials, highlights the importance of developing efficient synthesis methods for complex organic molecules. This synthesis process, developed by Qiu et al. (2009), showcases the potential for innovative approaches in the synthesis of compounds related to 2,4-diamino-6-(2-phenylethyl)-3,5-pyridinedicarbonitrile, underscoring the compound's relevance in research aimed at improving synthesis efficiency and safety in organic chemistry (Qiu, Gu, Zhang, & Xu, 2009).
Environmental Impact and Safety
The study of the environmental impact and safety of chemicals is critical. For instance, the sorption of phenoxy herbicides to soil, organic matter, and minerals was reviewed by Werner, Garratt, and Pigott (2012), providing insight into how related compounds interact with environmental matrices. This research is crucial for understanding the environmental fate and transport of compounds like 2,4-diamino-6-(2-phenylethyl)-3,5-pyridinedicarbonitrile and their analogs. Understanding the sorption behavior can inform safety protocols and environmental impact assessments for the use of these compounds in various applications (Werner, Garratt, & Pigott, 2012).
将来の方向性
特性
IUPAC Name |
2,4-diamino-6-(2-phenylethyl)pyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5/c16-8-11-13(7-6-10-4-2-1-3-5-10)20-15(19)12(9-17)14(11)18/h1-5H,6-7H2,(H4,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNRHLYLPWLAJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=C(C(=C(C(=N2)N)C#N)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[1-(4-chlorophenyl)ethylidene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5568617.png)
![7-(3-phenoxypropanoyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5568618.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5568639.png)
![N'-[4-(dimethylamino)benzylidene]-N-(4-methylphenyl)-1,3-benzothiazole-2-carbohydrazonamide](/img/structure/B5568671.png)



![2-[3-(1H-imidazol-2-yl)-1-piperidinyl]quinoxaline](/img/structure/B5568698.png)
![7-methoxy-N-methyl-N-phenyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide](/img/structure/B5568699.png)
![1-[2-oxo-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5568706.png)
![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenoxyacetohydrazide](/img/structure/B5568708.png)
